N2,N2-diethyl-3-methylpyridine-2,5-diamine
Description
N2,N2-Diethyl-3-methylpyridine-2,5-diamine is a pyridine derivative featuring diethylamine substituents at the N2 position and a methyl group at the 3-position of the aromatic ring. The compound’s ethyl and methyl groups confer distinct steric and electronic properties, making it relevant for pharmaceutical and materials research.
Properties
IUPAC Name |
2-N,2-N-diethyl-3-methylpyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-4-13(5-2)10-8(3)6-9(11)7-12-10/h6-7H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDDUXEAVKHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2,N2-Diethyl-3-methylpyridine-2,5-diamine is an organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and comparisons with similar compounds.
Overview of the Compound
This compound, also known by its chemical formula C10H17N3, is a pyridine derivative characterized by the presence of diethyl and methyl substituents. Its structural uniqueness contributes to its reactivity and potential interactions with biological systems.
Synthesis Methods
The synthesis of this compound typically involves alkylation reactions. A common method includes the alkylation of 2,5-diaminopyridine with diethyl sulfate under basic conditions:
- Reagents : 2,5-Diaminopyridine, Diethyl sulfate, Sodium hydroxide.
- Conditions : Reflux in an appropriate solvent.
- Purification : Recrystallization from suitable solvents.
The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules. Studies suggest that it may function as a ligand for specific enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.
Pharmacological Properties
Research into the pharmacological properties of this compound has indicated potential applications in:
- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits inhibitory effects against certain bacterial strains.
- Anticancer Potential : Investigations are ongoing to evaluate its efficacy in cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N2,N2-Diethyl-2,5-pyridinediamine | Lacks methyl group at 3-position | Limited antimicrobial activity |
| N2,N2-Dimethyl-6-methylpyridine-2,5-diamine | Contains methyl groups instead of ethyl | Potentially more potent enzyme inhibitor |
| 2,5-Diaminopyridine | Parent compound without substitutions | Basic biological activity |
The presence of both ethyl and methyl groups in this compound enhances its reactivity and specificity towards biological targets compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : In a recent study published in a peer-reviewed journal, this compound demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value comparable to established antibiotics .
- Cancer Cell Line Testing : A series of experiments conducted on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. The results indicated a dose-dependent increase in cell death .
- Enzyme Interaction Studies : Binding assays showed that this compound binds effectively to target enzymes with a high affinity, suggesting its potential as a lead compound for drug development .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N2,N2-diethyl-3-methylpyridine-2,5-diamine and related compounds:
*logP values estimated using alkyl group contributions.
Key Observations :
- Lipophilicity : The diethyl analog’s higher logP (~1.2 vs. 0.476 for dimethyl) suggests enhanced membrane permeability, which may improve bioavailability in drug delivery .
- Solubility: Hydrochloride salts (e.g., N2-methylpyridine-2,5-diamine hydrochloride) exhibit greater aqueous solubility, critical for intravenous formulations .
- Steric Effects : The 3-methyl group in the target compound may hinder aromatic electrophilic substitution reactions compared to unsubstituted analogs.
Research Implications
- Drug Design: The diethyl analog’s increased lipophilicity merits exploration in hydrophobic drug formulations.
- Synthetic Optimization : Improved alkylation techniques (e.g., phase-transfer catalysis) could mitigate yield challenges in diethyl derivative synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
